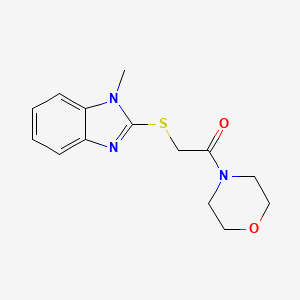
2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the family of indole-derived cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the brain.
Mecanismo De Acción
The mechanism of action of 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone is similar to that of other synthetic cannabinoids. It acts as a partial agonist of the CB1 and CB2 receptors, which are located in the brain and throughout the body. When 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone binds to these receptors, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the reward pathway in the brain is responsible for the psychoactive effects of 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone.
Biochemical and Physiological Effects
2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone has been found to have a variety of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems in some individuals. 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone has also been found to have a negative impact on the immune system, leading to increased susceptibility to infections and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone in lab experiments is its potency. It is a highly potent synthetic cannabinoid, which makes it useful for studying the effects of cannabinoids on the brain and body. However, its potency also makes it difficult to control the dosage and can lead to unintended side effects. Another limitation of using 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone in lab experiments is its potential for abuse. Due to its psychoactive effects, it can be difficult to control its use in a laboratory setting.
Direcciones Futuras
The future directions for research on 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone are numerous. One area of research is the development of new treatments for medical conditions such as chronic pain and anxiety disorders. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the brain and body. Additionally, research is needed to develop new methods for controlling the dosage and minimizing the potential for abuse of synthetic cannabinoids such as 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone.
Conclusion
In conclusion, 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone is a potent synthetic cannabinoid that has been extensively studied in scientific research. Its high affinity for the CB1 and CB2 receptors in the brain and body has led to its use in preclinical studies to investigate the mechanisms of action of synthetic cannabinoids and to develop new treatments for a variety of medical conditions. While 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone has advantages as a research tool, its potency and potential for abuse make it a challenging substance to study. Further research is needed to fully understand the biochemical and physiological effects of 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone and to develop new treatments for medical conditions.
Métodos De Síntesis
The synthesis of 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone involves a multistep process that begins with the reaction of 1-methyl-1H-benzimidazole-2-thiol with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. This reaction produces 2-(1-methylbenzimidazol-2-yl)sulfanylbutanoyl chloride, which is then reacted with morpholine in the presence of a base to produce 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone.
Aplicaciones Científicas De Investigación
2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and body. It has been found to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone has been used in preclinical studies to investigate the mechanisms of action of synthetic cannabinoids and to develop new treatments for a variety of medical conditions.
Propiedades
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-16-12-5-3-2-4-11(12)15-14(16)20-10-13(18)17-6-8-19-9-7-17/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDIMDDITYXDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide](/img/structure/B7454736.png)

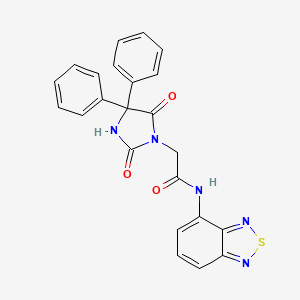
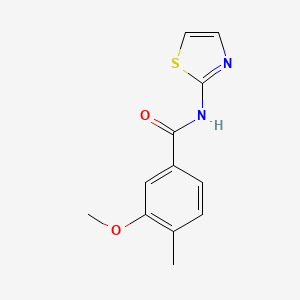
![4-(methoxymethyl)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7454759.png)
![4-[(2,3-Difluorophenyl)methyl]piperazin-2-one](/img/structure/B7454762.png)
![N-[2-[(3-methylthiophen-2-yl)methyl]pyrazol-3-yl]-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide](/img/structure/B7454767.png)

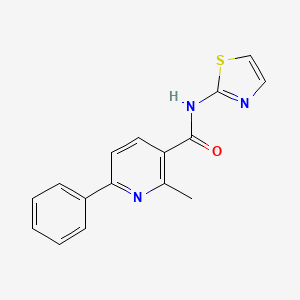

![N-[2-[[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7454787.png)
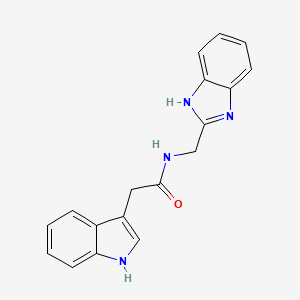
![3-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]-5-methyl-5-[3-(tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B7454836.png)